Cas no 946272-79-3 (N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide)

N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide is a synthetic organic compound featuring a pyrimidine core substituted with ethoxy and methyl groups, linked to an aniline derivative and further functionalized with a 4-methoxybenzamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in drug synthesis or as a bioactive molecule. The presence of both electron-donating (ethoxy, methoxy) and sterically modulating (methyl) groups may enhance solubility and binding affinity in target interactions. Its well-defined heterocyclic framework offers versatility for further derivatization, making it valuable for research in medicinal chemistry and molecular design. The compound's purity and stability are critical for reproducible experimental outcomes.
N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide structure
946272-79-3 structure
Product Name:N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide
CAS No:946272-79-3
MF:C21H22N4O3
MW:378.424384593964
CID:6295327
PubChem ID:42474411
Update Time:2025-10-10

N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide
    • N-{4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-4-methoxybenzamide
    • N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide
    • N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxybenzamide
    • F2444-0081
    • AKOS024648668
    • 946272-79-3
    • Inchi: 1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-21(26)15-5-11-18(27-3)12-6-15/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24)
    • InChI Key: REJMJSBFYZLMPZ-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC(=NC(C)=N1)NC1C=CC(=CC=1)NC(C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 378.16919058g/mol
  • Monoisotopic Mass: 378.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 85.4Ų

N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide Pricemore >>

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Additional information on N-{4-(6-ethoxy-2-methylpyrimidin-4-yl)aminophenyl}-4-methoxybenzamide

Introduction to N-{4-(6-Ethoxy-2-Methylpyrimidin-4-Yl)Aminophenyl}-4-Methoxybenzamide (CAS No. 946272-79-3)

N-{4-(6-Ethoxy-2-Methylpyrimidin-4-Yl)Aminophenyl}-4-Methoxybenzamide, also known by its CAS registry number CAS No. 946272-79-3, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of benzamides, which are widely studied for their versatile properties in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzamide moiety attached to a substituted pyrimidine ring, which introduces unique electronic and steric properties that make it a valuable subject for further investigation.

The synthesis of N-{4-(6-Ethoxy-2-Methylpyrimidin-4-Yl)Aminophenyl}-4-Methoxybenzamide involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and enhancing its scalability for industrial applications. Researchers have also explored the use of green chemistry principles in its synthesis, such as employing biodegradable solvents and minimizing waste generation.

One of the most promising aspects of this compound lies in its pharmacological properties. Studies have demonstrated that N-{4-(6-Ethoxy-2-Methylpyrimidin-4-Yl)Aminophenyl}-4-Methoxybenzamide exhibits potent activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to inhibit kinase enzymes, which are critical targets in anti-cancer drug development. Additionally, the compound's selectivity profile suggests potential for reducing off-target effects, a major challenge in drug design.

Beyond pharmacology, this compound has shown remarkable potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have explored its use as a building block for constructing self-assembled monolayers (SAMs), which are essential components in nanotechnology and surface chemistry. The ability to tune its electronic characteristics through functional group modifications further enhances its versatility in this domain.

The environmental impact of CAS No. 946272-79-3 has also been a subject of interest among researchers. Assessments indicate that the compound is biodegradable under specific conditions, which aligns with growing concerns over sustainability and eco-friendly chemical practices. However, further studies are required to fully understand its degradation pathways and potential ecological risks.

In conclusion, N-{4-(6-Ethoxy-2-Methylpyrimidin-4-Yl)Aminophenyl}-4-Methoxybenzamide (CAS No. 946272-79-3) represents a multifaceted compound with diverse applications across various scientific disciplines. Its synthesis methodologies continue to evolve with advancements in catalysis and green chemistry, while its pharmacological and materials science applications hold immense promise for future innovations. As research on this compound progresses, it is expected to play an increasingly significant role in both academic and industrial settings.

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